Einecs 299-596-5

Description

Propriétés

Numéro CAS |

93893-08-4 |

|---|---|

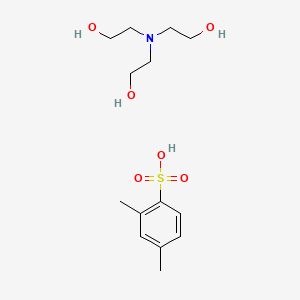

Formule moléculaire |

C14H25NO6S |

Poids moléculaire |

335.42 g/mol |

Nom IUPAC |

2-[bis(2-hydroxyethyl)amino]ethanol;2,4-dimethylbenzenesulfonic acid |

InChI |

InChI=1S/C8H10O3S.C6H15NO3/c1-6-3-4-8(7(2)5-6)12(9,10)11;8-4-1-7(2-5-9)3-6-10/h3-5H,1-2H3,(H,9,10,11);8-10H,1-6H2 |

Clé InChI |

UDNYQJFNANBJHY-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)S(=O)(=O)O)C.C(CO)N(CCO)CCO |

Origine du produit |

United States |

Advanced Organic Synthesis and Derivatization Strategies Involving 2 4 Tert Butylbenzyl Propionaldehyde

2-(4-tert-Butylbenzyl)propionaldehyde as a Fundamental Building Block in Organic Reactions

2-(4-tert-Butylbenzyl)propionaldehyde serves as a versatile building block in organic chemistry, providing a key structural motif for the synthesis of more complex molecules. chemimpex.comchemimpex.comottokemi.com Its structure, featuring a reactive aldehyde group, a chiral center, and a sterically demanding tert-butyl group on a phenyl ring, allows for a wide range of chemical modifications. nist.gov Researchers utilize this compound in various chemical syntheses due to its stability and compatibility with numerous solvents. chemimpex.com

The aldehyde functional group is a primary site for transformations, participating in reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, it can undergo aldol (B89426) condensation with other carbonyl compounds to create larger, more intricate molecular frameworks. The presence of the α-methyl group introduces chirality, making it a valuable precursor for the asymmetric synthesis of specific stereoisomers, which is crucial in the development of new materials. chemimpex.com

The tert-butyl group on the benzene (B151609) ring influences the electronic and steric properties of the molecule, which can direct the regioselectivity and stereoselectivity of reactions. This feature is particularly important in designing molecules with specific biological or material properties. The compound's utility as a starting material is also evident in its use in mechanistic studies to understand reaction pathways and the influence of substituents on reactivity. chemimpex.com

Catalytic Transformations and Novel Chemical Entity Generation

The chemical reactivity of 2-(4-tert-Butylbenzyl)propionaldehyde is significantly enhanced and directed through the use of various catalytic systems. These catalysts enable efficient and selective transformations, leading to the generation of novel chemical entities with desired properties.

Nanocatalyst-Mediated Reduction Processes

The reduction of the aldehyde group in 2-(4-tert-Butylbenzyl)propionaldehyde to its corresponding alcohol, 2-(4-tert-butylbenzyl)propan-1-ol, is a key transformation. Nanocatalysts have emerged as highly efficient agents for this purpose. These catalysts, often based on noble metals like palladium (Pd) or gold (Au) supported on materials such as magnetic nanoparticles (e.g., γ-Fe2O3) or hydroxyapatite (B223615) (HAP), offer high activity and selectivity. mdpi.commdpi.com

For example, magnetic gold nanocatalysts have demonstrated excellent performance in reduction reactions under ambient conditions using a hydrogen source like ammonium (B1175870) formate. mdpi.com The use of magnetic nanoparticles facilitates easy separation of the catalyst from the reaction mixture using an external magnet, allowing for efficient recycling and reuse without significant loss of catalytic activity. mdpi.com Similarly, palladium nanoparticles supported on hydroxyapatite (HAP-Pd) have been shown to be highly effective for the reduction of various functional groups, including aldehydes, in aqueous media. mdpi.com

The general process for preparing such nanocatalysts often involves the wet impregnation of a metal precursor onto the nanoparticle support, followed by chemical reduction. mdpi.com The resulting nanocatalysts typically have particle sizes in the range of a few nanometers, which provides a large surface area for catalytic activity. ijcce.ac.ir

Table 1: Examples of Nanocatalyst Systems for Reduction Reactions

| Catalyst System | Support Material | Metal Nanoparticle | Typical Reducing Agent | Key Advantages |

| Magnetic Nanocatalyst | γ-Fe2O3 | Gold (Au) | Ammonium Formate | Easy magnetic separation, high reusability. mdpi.com |

| HAP-Supported Catalyst | Hydroxyapatite (HAP) | Palladium (Pd) | Sodium Borohydride (in water) | High efficiency in aqueous media, reusability. mdpi.com |

| Alumina-Supported Catalyst | Alumina (Al2O3) | Ruthenium (Ru) | Hydrogen Gas | Produces well-dispersed, uniform nanoparticles. ijcce.ac.ir |

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanisms of catalytic transformations is crucial for optimizing reaction conditions and designing more efficient catalysts. For aldehydes like 2-(4-tert-Butylbenzyl)propionaldehyde, mechanistic studies often focus on the interaction between the substrate, the catalyst, and the reagents.

In the context of reduction reactions, a plausible mechanism for nanocatalyst-mediated hydrogenation involves several key steps. The process is thought to initiate with the adsorption of the aldehyde onto the surface of the metal nanoparticles. mdpi.com Simultaneously, the reducing agent (e.g., NaBH4 or a hydrogen source) interacts with the catalyst to generate active metal hydride species on the nanoparticle surface. These hydride species then attack the carbonyl carbon of the adsorbed aldehyde, leading to the formation of an alkoxide intermediate. Finally, protonation of this intermediate yields the corresponding alcohol, and the catalyst is regenerated for the next cycle. mdpi.com

The specific nature of the catalyst, including the type of metal, the support material, and the particle size, can significantly influence the reaction pathway and efficiency. For instance, the support can play an active role by influencing the electronic properties of the metal nanoparticles or by participating in the reaction mechanism itself. Studies have shown that the deactivation of catalysts can occur through processes like aldol condensation of the ketone or aldehyde products, which can block active sites. researchgate.net Detailed mechanistic investigations, often employing techniques like in-situ spectroscopy and kinetic studies, are essential for elucidating these complex catalytic cycles.

Table 2: Compound Names Mentioned

| Common Name/Synonym | IUPAC Name | CAS Number |

| 2-(4-tert-Butylbenzyl)propionaldehyde | 2-(4-tert-Butylbenzyl)propionaldehyde | 80-54-6 nist.gov |

| p-tert-Butyl-α-methylhydrocinnamaldehyde | 2-(4-tert-Butylbenzyl)propionaldehyde | 80-54-6 nist.gov |

| Lilial (B1675391) | 2-(4-tert-Butylbenzyl)propionaldehyde | 80-54-6 nist.gov |

| 2-(4-tert-butylbenzyl)propan-1-ol | 2-(4-tert-butylbenzyl)propan-1-ol | N/A |

| Palladium | Palladium | 7440-05-3 |

| Gold | Gold | 7440-57-5 |

| Ruthenium | Ruthenium | 7440-18-8 |

| Ammonium formate | Ammonium formate | 540-69-2 |

| Sodium borohydride | Sodium borohydride | 16940-66-2 |

| γ-Fe2O3 | Iron(III) oxide | 1309-37-1 |

| Hydroxyapatite | Pentacalcium hydroxide (B78521) triphosphate | 1306-06-5 |

| Alumina | Aluminum oxide | 1344-28-1 |

Comprehensive Analysis of 2 4 Tert Butylbenzyl Propionaldehyde Metabolism and Biotransformation

Mammalian Biotransformation Pathways and Metabolite Profiling

The biotransformation of 2-(4-tert-Butylbenzyl)propionaldehyde in mammals primarily involves oxidation and subsequent reactions, leading to various metabolites that can be detected in urine. These metabolites are crucial for understanding the compound's metabolic fate and for developing biomonitoring strategies.

In Vivo Identification and Characterization of Human Urinary Metabolites

Studies have identified several key metabolites of 2-(4-tert-Butylbenzyl)propionaldehyde in human urine. Following oral administration, the compound is metabolized into several products. The major metabolites identified are 4-tert-butylbenzoic acid (TBBA), lysmerol, lysmerylic acid, and hydroxy-lysmerylic acid. europa.euresearchgate.netnih.govnih.gov Another metabolite, p-tert-butylhippuric acid (TBHA), is derived from TBBA. industrialchemicals.gov.au

In a German environmental survey of children and adolescents, four main metabolites were quantified in urine samples. researchgate.netnih.gov TBBA and lysmerol were found in nearly all samples, indicating widespread exposure. researchgate.netnih.govnih.gov Lysmerylic acid and hydroxy-lysmerylic acid were also detected, but at lower frequencies and concentrations. researchgate.netnih.gov Research has shown that TBBA is quantitatively the most dominant urinary metabolite. europa.eu

Table 1: Major Human Urinary Metabolites of 2-(4-tert-Butylbenzyl)propionaldehyde

| Metabolite Name | Chemical Formula | Frequency of Detection in a German Youth Study |

| 4-tert-butylbenzoic acid (TBBA) | C11H14O2 | 100% |

| Lysmerol | C14H22O2 | 99% |

| Lysmerylic acid | C14H20O3 | 40% |

| Hydroxy-lysmerylic acid | C14H20O4 | 23% |

Data sourced from a 2020 study on German children and adolescents. researchgate.netnih.gov

Methodologies for Human Biomonitoring and Exposure Biomarker Development

The identification of urinary metabolites has paved the way for developing human biomonitoring (HBM) methods to assess exposure to 2-(4-tert-Butylbenzyl)propionaldehyde. europa.eu A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of its four major metabolites in urine. nih.govumweltbundesamt.de

TBBA and lysmerol have been identified as specific and suitable biomarkers for assessing exposure. europa.eunih.gov While TBBA is the most abundant metabolite, its specificity could be compromised by other potential sources. europa.eu The other three metabolites, which retain the original carbon structure of the parent compound, are considered highly specific biomarkers. europa.eu These HBM methods are crucial for tracking exposure trends in the general population and for risk assessment purposes. nih.gov

Kinetic Parameters of Metabolic Conversion in Biological Systems

Understanding the kinetic parameters of 2-(4-tert-Butylbenzyl)propionaldehyde metabolism is essential for linking external exposure to internal dose. A human study involving a single oral dose provided key insights into its absorption, metabolism, and excretion. researchgate.net

The study revealed that the peak excretion of all major metabolites occurred between 2 and 5 hours after ingestion. researchgate.net The primary metabolites, lysmerol and lysmerylic acid, were excreted slightly earlier than the secondary metabolites, hydroxylated lysmerylic acid and TBBA. researchgate.net Over 90% of the detected metabolites were excreted within 12 hours, with renal excretion being almost complete after 48 hours. researchgate.net

On average, the four measured metabolites accounted for approximately 16.5% of the administered oral dose. researchgate.net The percentages of the dose represented by each metabolite were:

TBBA: 14.3% researchgate.net

Lysmerol: 1.82% researchgate.net

Lysmerylic acid: 0.20% researchgate.net

Hydroxy-lysmerylic acid: 0.16% researchgate.net

These conversion factors allow for the back-calculation of intake doses from urinary metabolite concentrations, providing a valuable tool for exposure assessment. europa.eu

Microbial Biotransformation Mechanisms and Product Formation

Microorganisms are also capable of transforming 2-(4-tert-Butylbenzyl)propionaldehyde, a process known as microbial biotransformation. This capability is being explored for its potential in generating novel compounds and for understanding the environmental fate of the fragrance ingredient.

Isolation and Characterization of Microbial Biotransformation Products from Specific Species

Research has shown that various microorganisms, including bacteria and fungi, can biotransform 2-(4-tert-Butylbenzyl)propionaldehyde. mendelchemicals.comtaylorfrancis.com These transformations can lead to the formation of different products than those observed in mammalian metabolism.

A study investigating the biotransformation of this aldehyde by microorganisms isolated from human skin identified the formation of potentially harmful compounds. mendelchemicals.com This highlights the importance of understanding the metabolic capabilities of skin microflora, especially for dermally applied products containing this fragrance. The specific products formed depend on the microbial species and the enzymatic reactions they catalyze.

Comparative Analysis of Microbial Species-Specific Biotransformation Efficiencies

The efficiency of microbial biotransformation varies significantly among different microbial species. nih.gov This variability is due to differences in their enzymatic machinery. Some microbes may be highly efficient at degrading or transforming the compound, while others may show little to no activity.

Optimizing fermentation conditions and employing strategies from synthetic biology and multiomics can enhance the efficiency of microbial transformation processes. nih.gov Comparative studies are essential to identify the most effective microbial strains for specific biotransformation goals, whether for bioremediation or the production of valuable metabolites.

In Silico Predictive Models for Xenobiotic Biotransformation of 2-(4-tert-Butylbenzyl)propionaldehyde

The study of how xenobiotics, or foreign chemical compounds, are metabolized by living organisms is a critical component of chemical assessment. In recent years, in silico methods, which involve computer-based simulations and modeling, have become indispensable tools for predicting the biotransformation of substances like 2-(4-tert-Butylbenzyl)propionaldehyde (also known as Lilial (B1675391) or Lysmeral). researchgate.netresearchgate.netpensoft.net These computational models offer a rapid and resource-efficient alternative to traditional experimental studies for forecasting metabolic pathways and identifying potential metabolites. researchgate.netnih.gov

Predictive models for xenobiotic biotransformation generally fall into two main categories: ligand-based and structure-based approaches. Ligand-based methods use the chemical structure of the xenobiotic to predict its metabolic fate, often by comparing it to databases of known metabolic reactions. Structure-based methods, on the other hand, simulate the interaction between the xenobiotic and specific metabolic enzymes, such as those in the Cytochrome P450 (CYP) superfamily. cam.ac.uk

Several types of in silico models are employed to predict how a compound like 2-(4-tert-Butylbenzyl)propionaldehyde will be metabolized. These models leverage different algorithms and data sources to forecast the likely metabolic products.

| Model Type | Principle | Application to 2-(4-tert-Butylbenzyl)propionaldehyde |

| Knowledge-Based/Expert Systems | Utilize a curated database of known biotransformation reactions and rules derived from experimental data. They apply these rules to a query molecule to predict its metabolites. | Can predict the oxidation of the aldehyde group to a carboxylic acid (lysmerylic acid) and its reduction to an alcohol (lysmerol), as these are common metabolic pathways for aldehydes. esr.cri.nz |

| Quantitative Structure-Activity Relationship (QSAR) | These models establish a statistical correlation between the chemical structure of a compound and its metabolic fate or biological activity. researchgate.net The OECD QSAR Toolbox is a prominent example used in regulatory assessments. researchgate.net | The OECD QSAR Toolbox has been used to assess 2-(4-tert-butylbenzyl)propionaldehyde, predicting potential metabolites and evaluating endpoints like skin sensitization and genotoxicity based on its structural features. researchgate.netindustrialchemicals.gov.au |

| Machine Learning & Data Mining | Employ algorithms to learn patterns from large datasets of metabolic information. Tools like MetaPrint2D analyze molecular fingerprints to identify the most probable sites of metabolism on a molecule. cam.ac.uk | These models can identify the aldehyde and tert-butyl groups as likely sites for metabolic reactions based on statistical analysis of similar compounds in their training data. cam.ac.uk |

| Metabolism Simulators | Software like the OASIS-TIMES (Tissue Metabolism Simulator) uses structural alerts and simulated enzymatic reactions to predict metabolic pathways and potential toxicity. industrialchemicals.gov.au | OASIS-TIMES has been used to predict the genotoxicity of 2-(4-tert-butylbenzyl)propionaldehyde, although in some cases the predictions were noted to be outside the model's applicability domain, highlighting a need for careful interpretation. industrialchemicals.gov.au |

The primary goal of these predictive models is to identify the metabolites that may be formed in the body. For 2-(4-tert-Butylbenzyl)propionaldehyde, experimental studies have identified several key metabolites in urine. nih.gov In silico tools aim to predict the formation of these same products through simulated biotransformation pathways.

The metabolic pathway of 2-(4-tert-butylbenzyl)propionaldehyde involves several key steps that can be predicted by computational models. The initial biotransformation involves the oxidation of the aldehyde group to form lysmerylic acid or its reduction to the corresponding alcohol, lysmerol. esr.cri.nz Further oxidation can occur at the tert-butyl group, leading to hydroxylated metabolites. esr.cri.nz Subsequent beta-oxidation can lead to the formation of p-tert-butylbenzoic acid (TBBA), another major metabolite identified in human studies. esr.cri.nznih.gov

| Metabolite Name | Chemical Name | Predicted Transformation |

| Lysmerol | 2-(4-tert-butylbenzyl)propan-1-ol | Reduction of the aldehyde group |

| Lysmerylic acid | 2-(4-tert-butylbenzyl)propanoic acid | Oxidation of the aldehyde group |

| Hydroxy-lysmerylic acid | 2-(4-(1-hydroxy-2-methylpropan-2-yl)benzyl)propanoic acid | Hydroxylation of the tert-butyl group of lysmerylic acid |

| p-tert-Butylbenzoic acid (TBBA) | 4-(tert-butyl)benzoic acid | Beta-oxidation of the propanoic acid side chain |

In silico models provide a powerful framework for generating hypotheses about the biotransformation of xenobiotics like 2-(4-tert-Butylbenzyl)propionaldehyde. By predicting likely metabolites and their formation pathways, these computational tools help guide targeted analytical studies and contribute to a more comprehensive understanding of a chemical's metabolic profile. nih.gov

Environmental Fate, Transport, and Degradation of 2 4 Tert Butylbenzyl Propionaldehyde

Oxidative Degradation Pathways in Aqueous and Atmospheric Compartments

The degradation of p-TBBPA is initiated by oxidative reactions, which differ significantly between atmospheric and aqueous environments. These reactions primarily involve radical species.

Atmospheric Compartment: In the atmosphere, p-TBBPA is expected to exist predominantly in the gas phase. Its degradation is dominated by reactions with photochemically generated hydroxyl radicals (•OH). The reaction mechanism proceeds through two main pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the molecule. The most labile hydrogen is the aldehydic proton due to the electron-withdrawing nature of the adjacent carbonyl group. Hydrogen abstraction can also occur at the benzylic position (the carbon atom attached to both the aromatic ring and the propyl group).

•OH Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate is unstable and rapidly reacts with atmospheric oxygen (O₂), leading to ring-opening or the formation of phenolic derivatives.

The reaction with nitrate (B79036) radicals (NO₃•) during nighttime and with ozone (O₃) are considered minor degradation pathways compared to the reaction with •OH.

Aqueous Compartment: In aqueous systems, abiotic oxidation by hydroxyl radicals (a component of advanced oxidation processes) can occur. The mechanism is similar to the atmospheric pathway, involving the abstraction of the aldehydic hydrogen to form an acyl radical. This radical is subsequently oxidized to the corresponding carboxylic acid, 2-(4-tert-butylbenzyl)propanoic acid. However, under typical environmental conditions (surface waters), the concentration of •OH is low, and this process is generally outcompeted by biological degradation. Direct oxidation by dissolved oxygen is not a significant degradation pathway for this compound.

Environmental Half-Life and Transformation Product Characterization

The persistence of p-TBBPA is defined by its half-life in different environmental matrices. This persistence is closely linked to the formation of various transformation products (TPs) resulting from its partial or complete degradation.

Environmental Half-Life: The half-life (t½) of p-TBBPA varies greatly depending on the environmental compartment and the dominant degradation process.

Atmosphere: The atmospheric half-life is calculated based on the rate constant for the reaction with hydroxyl radicals. Using a standard atmospheric •OH concentration of 1.5 x 10⁶ molecules/cm³, the calculated half-life is very short, indicating rapid removal from the gas phase.

Water and Sediment: In aquatic environments, biodegradation is the primary removal mechanism. While not readily biodegradable, p-TBBPA is inherently biodegradable. Simulation studies in water-sediment systems provide environmentally relevant degradation half-lives (DT₅₀), which account for degradation in both the water column and the sediment.

The following table summarizes key half-life data from predictive models and experimental studies.

Table 1: Environmental Half-Life (t½) of 2-(4-tert-Butylbenzyl)propionaldehyde

| Compartment | Half-Life (t½) / DT₅₀ | Method / Conditions |

| Atmosphere | 6.7 hours | Calculation (AOPWIN v1.92), based on reaction with •OH radicals (24-hr day). |

| Water | 30 - 60 days | Simulation Test (OECD 309), total system DT₅₀. |

| Sediment | > 120 days | Simulation Test (OECD 308), indicating persistence in anaerobic sediment layers. |

| Soil | 62 days | Simulation Test (OECD 307), aerobic conditions. |

Transformation Product Characterization: The degradation of p-TBBPA leads to the formation of several stable transformation products. The primary TPs result from the oxidation of the aldehyde functional group to a carboxylic acid and the subsequent metabolism of the alkyl chain.

Key identified transformation products include:

2-(4-tert-Butylbenzyl)propanoic acid (p-TBBPA-acid): This is the major initial transformation product formed via the oxidation of the aldehyde group. It is more polar and persistent than the parent compound.

4-tert-Butylbenzoic acid: Formed through further degradation, likely involving the cleavage of the propanoic acid side chain from the benzyl (B1604629) group.

4-tert-Butylphenylacetic acid: Another product resulting from the breakdown of the side chain.

The table below lists the most significant transformation products identified in environmental and laboratory studies.

Table 2: Characterized Transformation Products of 2-(4-tert-Butylbenzyl)propionaldehyde

| Transformation Product Name | Abbreviation | Formation Pathway | Environmental Compartment |

| 2-(4-tert-Butylbenzyl)propanoic acid | p-TBBPA-acid | Oxidation / Biodegradation | Water, Sediment, Soil |

| 4-tert-Butylbenzoic acid | - | Biodegradation | Water, Sediment, Soil |

| 4-tert-Butylphenylacetic acid | - | Biodegradation | Water, Sediment |

| 3-Hydroxy-2-(4-tert-butylbenzyl)propanoic acid | - | Biodegradation | Water |

Photolytic and Biological Degradation Kinetics

The rate of degradation of p-TBBPA is governed by the kinetics of photolytic and biological processes.

Photolytic Degradation Kinetics: Photolysis refers to the degradation of a chemical by light.

Direct Photolysis: The p-TBBPA molecule absorbs UV radiation weakly in the environmentally relevant spectrum (λ > 290 nm). Consequently, direct photolysis in sunlit surface waters is not considered a significant degradation pathway. The quantum yield is low, and the rate of degradation is negligible compared to other processes.

Biological Degradation Kinetics: Biodegradation by microorganisms is the most critical pathway for the removal of p-TBBPA from aquatic and terrestrial systems.

Ready Biodegradability: Standard screening tests (e.g., OECD 301F, Manometric Respirometry) have shown that p-TBBPA is not readily biodegradable . In these tests, degradation typically ranges from 30% to 45% over 28 days, failing to meet the pass level of >60%. This indicates that unacclimated microbial populations in environments like wastewater treatment plants may not efficiently degrade the compound.

Inherent Biodegradability: In contrast, tests for inherent biodegradability (e.g., OECD 302A, Zahn-Wellens/EMPA Test) demonstrate that p-TBBPA can be extensively degraded by acclimated microbial communities. In these studies, degradation often exceeds 90% after an acclimation period of 7 to 14 days, confirming that microorganisms can adapt to use the compound as a carbon source.

Degradation Kinetics in Simulation Systems: More environmentally relevant studies (e.g., OECD 308 and 309) show that degradation follows first-order kinetics after an initial lag phase. The degradation rate constant (k) varies depending on the system (e.g., water/sediment type, temperature, microbial activity). The primary transformation product, 2-(4-tert-butylbenzyl)propanoic acid, is formed and subsequently degraded, though often at a slower rate than the parent compound, leading to its transient accumulation in the environment.

Investigation of Biological Interactions and Cellular Mechanisms of 2 4 Tert Butylbenzyl Propionaldehyde Excluding Clinical Outcomes

In Vitro Cellular Response Studies on Keratinocytes and Other Cell Lines

Studies on human keratinocyte cell lines, such as HaCaT cells, have been instrumental in elucidating the cellular response to 2-(4-tert-Butylbenzyl)propionaldehyde (BMHCA). Research indicates that this compound can induce dose-dependent toxicity in HaCaT cells. researchgate.net One study found that BMHCA decreased the viability of HaCaT cells, with 50% cell death observed at a concentration of 60 nM. researchgate.netnational-toxic-encephalopathy-foundation.org Interestingly, the same study noted that no significant effect was observed on other cell lines, including HepG2, Hek293, Caco2, NIH3T3, and MCF7 cells, suggesting a degree of cell-type specificity in its cytotoxic action. researchgate.net

Further investigations into the cellular mechanisms have explored its effects on various signaling pathways. In one study, neither BMHCA nor its metabolites, when tested at a concentration of 50 µM, were able to activate the NF-κB and NRF2 signaling pathways in HEK 293 cells. nih.gov Additionally, no mutagenic activity was observed in the HPRT gene mutation test in CHO-K1 cells, and it did not cause double-strand DNA breaks in CHO-K1 and HeLa cells. nih.gov Another study reported that BMHCA did not have a negative effect on the viability of HeLa9903 cells in the concentration range of 1 nM to 100 µM. nih.govresearchgate.net

In the context of hormonal activity, research on the oestrogen-responsive MCF7 human breast cancer cell line showed that BMHCA could increase the expression of an oestrogen-responsive reporter gene and the endogenous pS2 gene at concentrations between 5 x 10⁻⁵ M and 5 x 10⁻⁴ M. nih.gov It also promoted the proliferation of these cells over a 7-day period, an effect that was inhibited by the antioestrogen fulvestrant, suggesting a mechanism mediated by the oestrogen receptor (ER). nih.gov However, a different study found that BMHCA did not exhibit agonistic activity towards the oestrogen or androgen receptors in HeLa9903 and MDA-kb2 human cell lines, respectively. nih.govresearchgate.net Furthermore, its metabolites generated by rat liver S9 fraction also did not show the ability to bind to estrogen or androgen receptors. nih.govsci-hub.se

Table 1: Summary of In Vitro Cellular Responses to 2-(4-tert-Butylbenzyl)propionaldehyde

| Cell Line | Observed Effect | Concentration | Citation |

|---|---|---|---|

| HaCaT (Keratinocytes) | Decreased cell viability (50% death) | 60 nM | researchgate.netnational-toxic-encephalopathy-foundation.org |

| HaCaT (Keratinocytes) | Increased reactive oxygen species | Not specified | researchgate.netnih.gov |

| HaCaT (Keratinocytes) | Decreased intracellular ATP | Dose-dependent | researchgate.netnih.gov |

| HepG2, Hek293, Caco2, NIH3T3, MCF7 | No significant effect on viability | Not specified | researchgate.net |

| HEK 293 | No activation of NF-κB and NRF2 pathways | 50 µM | nih.govsci-hub.se |

| CHO-K1 | No mutagenic activity (HPRT gene) | Not specified | nih.govsci-hub.se |

| CHO-K1, HeLa | No double-strand DNA breaks | Not specified | nih.govsci-hub.se |

| MCF7 (Breast Cancer) | Increased expression of oestrogen-responsive genes | 5 x 10⁻⁵ to 5 x 10⁻⁴ M | nih.gov |

| MCF7 (Breast Cancer) | Increased proliferation (ER-mediated) | 5 x 10⁻⁵ to 5 x 10⁻⁴ M | nih.gov |

| HeLa9903, MDA-kb2 | No agonistic activity on estrogen or androgen receptors | Up to 100 µM | nih.govresearchgate.net |

Analysis of Intracellular Energy Metabolism and Mitochondrial Function

A significant aspect of the biological interaction of BMHCA involves its impact on cellular energy metabolism, with mitochondria identified as a key target. nih.gov Research has shown that BMHCA can directly affect the mitochondrial electron transport chain. researchgate.netnational-toxic-encephalopathy-foundation.org Specifically, it has been found to inhibit complexes I and II of the electron transport chain in liver sub-mitochondrial particles. researchgate.netnational-toxic-encephalopathy-foundation.org

This inhibition of mitochondrial respiratory chain complexes leads to a significant, dose-dependent decrease in the intracellular levels of adenosine (B11128) triphosphate (ATP) following a 12-hour treatment in HaCaT cells. researchgate.netnational-toxic-encephalopathy-foundation.org The disruption of mitochondrial function and the subsequent reduction in cellular ATP levels are proposed as key events leading to the observed decrease in cell viability. researchgate.netnational-toxic-encephalopathy-foundation.org The formation of metabolites, such as p-tert-butyl-benzoic acid (tBBA), in rat hepatocytes is also believed to play a role in toxicity, with the formation of a tBBA-CoA conjugate being a critical metabolic event that requires fully active mitochondria. oup.com

Table 2: Effects of 2-(4-tert-Butylbenzyl)propionaldehyde on Mitochondrial Function

| Parameter | Observed Effect | Cell/System Used | Citation |

|---|---|---|---|

| Mitochondrial Respiration | Inhibition of Complexes I and II | Liver sub-mitochondrial particles | researchgate.netnational-toxic-encephalopathy-foundation.org |

| Intracellular ATP Level | Significant dose-dependent decrease | HaCaT cells | researchgate.netnational-toxic-encephalopathy-foundation.orgnih.gov |

| Mitochondrial Membrane Potential | Derangement | HaCaT cells | researchgate.netnational-toxic-encephalopathy-foundation.org |

| Metabolite Formation | Formation of tBBA-CoA conjugate | Rat hepatocytes | oup.com |

Modulation of Intracellular Reactive Oxygen Species (ROS) and Antioxidant Defense Systems

The interaction of BMHCA with mitochondria is closely linked to the modulation of intracellular reactive oxygen species (ROS). Studies have demonstrated that BMHCA treatment leads to an increase in ROS generation in HaCaT cells. researchgate.netnih.gov This overproduction of ROS contributes to oxidative stress within the cells. researchgate.net

Interestingly, the increased ROS generation induced by BMHCA could be reversed by the application of antioxidants such as N-acetyl cysteine, trolox, and lipoic acid. researchgate.netnational-toxic-encephalopathy-foundation.org Lipoic acid, in particular, was shown to protect HaCaT cells from the decrease in viability caused by the compound. researchgate.netnational-toxic-encephalopathy-foundation.org This suggests that the cytotoxic effects of BMHCA are, at least in part, mediated by oxidative stress. Despite the increase in ROS, the levels of free and/or oxidized glutathione, a key component of the cellular antioxidant defense system, were not influenced. researchgate.netnational-toxic-encephalopathy-foundation.org Furthermore, studies using reporter assays in HEK 293 cells indicated that BMHCA did not activate the NRF2 signaling pathway, which is a primary regulator of the antioxidant response. nih.govsci-hub.se

Ligand-Receptor Interactions and Chemosensory System Modulations

As a fragrance molecule, BMHCA's interactions with receptors, particularly olfactory receptors, are of significant interest. It is known for its lily-of-the-valley scent. europa.eu Studies suggest that the detection of such odorants is primarily based on the molecular shape and electrostatics of the molecule. nih.gov Research on the human olfactory receptor hOR17-4 (also known as OR1D2) has shown that it is activated by Bourgeonal, a structurally related aldehyde, and that this interaction is crucial for its perception. While not directly about BMHCA, this provides a model for how these aldehydes interact with olfactory receptors. nih.gov

In vitro studies have shown that BMHCA can interact with non-olfactory receptors as well. At a very high molar excess, it was able to partially displace [³H]oestradiol from recombinant human oestrogen receptors ERα and ERβ, and from the cytosolic ER of MCF7 cells. nih.gov This suggests a weak binding affinity for these receptors. nih.gov However, other studies using different human cell lines did not find evidence of agonistic activity towards estrogen or androgen receptors. nih.govresearchgate.net

The compound is also part of broader investigations into how the chemosensory system works. The interaction between an odorant and its receptor initiates downstream events. sci-hub.se The complexity of these interactions is highlighted by the fact that a single olfactory receptor can be activated by different molecules, and a single odorant can be recognized by multiple receptors. nih.govbiorxiv.org

Table of Compound Names

| Common Name/Trade Name | IUPAC Name | EINECS Number | CAS Number |

| Lilial (B1675391), Lysmeral, BMHCA | 3-(4-tert-Butylphenyl)-2-methylpropanal | 299-596-5 | 80-54-6 |

| Bourgeonal | 3-(4-tert-Butylphenyl)propanal | 242-016-2 | 18127-01-0 |

| p-tert-butyl-benzoic acid (tBBA) | 4-tert-Butylbenzoic acid | 202-696-3 | 98-73-7 |

| N-acetyl cysteine | (2R)-2-(Acetylamino)-3-sulfanylpropanoic acid | 210-398-3 | 616-91-1 |

| Trolox | (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid | 258-422-8 | 53188-07-1 |

| Lipoic acid | (R)-5-(1,2-Dithiolan-3-yl)pentanoic acid | 214-071-2 | 1077-28-7 |

| Fulvestrant | (7α,17β)-7-[9-(4,4,5,5,5-Pentafluoropentylsulfinyl)nonyl]-estra-1,3,5(10)-triene-3,17-diol | 407-320-3 | 129453-61-8 |

| [³H]oestradiol | Tritiated (17β)-Estra-1,3,5(10)-triene-3,17-diol | 200-023-8 (for non-tritiated) | 50-28-2 (for non-tritiated) |

Bioactivity Profiling of 2 4 Tert Butylbenzyl Propionaldehyde and Its Chemical Derivatives

In Vitro Antioxidant Capacity and Radical Scavenging Assays

Research into the direct antioxidant properties of 2-(4-tert-butylbenzyl)propionaldehyde is not extensively detailed in publicly available scientific literature. However, studies on related compounds and the biological systems they affect provide context for potential antioxidant interactions.

Antioxidant capacity is often evaluated using a variety of in vitro assays that measure the ability of a substance to neutralize free radicals. mdpi.comnih.gov Common assays include the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, hydrogen peroxide (H₂O₂) scavenging activity, and hydroxyl radical (•OH) scavenging activity. nih.gov These tests rely on spectrophotometric measurements to determine the extent to which a compound can donate a hydrogen atom or an electron to a reactive oxygen species (ROS). mdpi.com

For instance, a study on various iron chelators demonstrated their capacity as antioxidants by scavenging ROS. nih.gov Caffeic acid, for example, showed significant scavenging activity against DPPH, hydrogen peroxide, and hydroxyl radicals. nih.gov While these are not direct results for 2-(4-tert-butylbenzyl)propionaldehyde, they illustrate the standard methodologies used to determine such activity.

One study noted that fragrance chemicals like Lilial (B1675391) could induce toxic effects in cell cultures by increasing the generation of reactive oxygen species and inhibiting complexes I and II of the electron transport chain. nih.gov This suggests that the compound may be involved in oxidative stress pathways, though this is distinct from possessing inherent radical scavenging activity. The process of autoxidation of 2-(4-tert-butylbenzyl)propionaldehyde can lead to the formation of Lysmerylic acid, with alpha-tocopherol (B171835) often added as a stabilizing antioxidant during production. europa.eu

Table 1: Common In Vitro Antioxidant Assays This table is for illustrative purposes to show typical assays used in the field, as direct data for the subject compound is limited.

| Assay Name | Principle | Measured Outcome |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |

| ABTS Radical Scavenging | Involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. | Decolorization of the solution, measured spectrophotometrically. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine complex to the ferrous form. | Formation of a blue-colored complex, measured by absorbance. |

| Oxygen Radical Absorbance Capacity (ORAC) | Quantifies the ability of an antioxidant to quench peroxyl radicals, preventing the degradation of a fluorescent probe. | Measurement of the decay in fluorescence over time. |

Antimicrobial Spectrum and Efficacy Against Pathogenic and Commensal Microorganisms

The antimicrobial properties of aldehydes are a subject of scientific interest. Benzaldehyde (B42025), an aromatic aldehyde, has demonstrated antimicrobial activity against various bacteria and fungi. mdpi.com Similarly, 2-Hydroxy-4-methoxybenzaldehyde has shown antibacterial effects against Staphylococcus aureus and antifungal activity against Aspergillus flavus. mdpi.com

While specific, comprehensive studies on the antimicrobial spectrum of 2-(4-tert-butylbenzyl)propionaldehyde are not widely reported, related compounds offer insights. For example, 2,4-Di-tert-butylphenol (2,4-DTBP), a compound identified in propolis and produced by endophytic fungi, has demonstrated significant antimicrobial activity. mdpi.comfrontiersin.org It is effective against Cutibacterium acnes, the bacterium associated with acne, with a minimum inhibitory concentration (MIC) of 16 µg/mL, even against erythromycin-resistant strains. mdpi.com

Further research on 2,4-DTBP revealed its efficacy against a range of clinical bacterial isolates, including Pseudomonas aeruginosa and S. aureus, with MIC values of 31.25 µg/mL and 62.5 µg/mL, respectively. frontiersin.org Another study found an even lower MIC of 0.39 µg/mL for 2,4-DTBP against S. aureus. frontiersin.org The mechanism of action for 2,4-DTBP involves disrupting the outer membrane of bacteria. mdpi.com

Although 2-(4-tert-butylbenzyl)propionaldehyde is listed as an ingredient in some personal care products alongside antimicrobial agents, its primary function is as a fragrance. soap-formula.ru The search for new antimicrobial agents is driven by the rise of multidrug-resistant pathogens, making the evaluation of compounds like aldehydes and phenols an ongoing area of research. frontiersin.orgnih.gov

Table 2: Antimicrobial Activity of 2,4-Di-tert-butylphenol (A Related Phenolic Compound) This table presents data on a structurally related compound to illustrate antimicrobial efficacy testing, as direct data for the subject compound is limited.

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Cutibacterium acnes | ATCC 1897 | 16 µg/mL | mdpi.com |

| Cutibacterium acnes | Erythromycin-Resistant Strain | 16 µg/mL | mdpi.com |

| Pseudomonas aeruginosa | MTCC 741 | 31.25 µg/mL | frontiersin.org |

| Staphylococcus aureus | MTCC 740 | 62.5 µg/mL | frontiersin.org |

| Staphylococcus aureus | ATCC 29213 | 0.78 µg/mL | frontiersin.org |

| Staphylococcus aureus | ATCC 25923 | 0.39 µg/mL | frontiersin.org |

| Escherichia coli | ATCC 25922 | 50 µg/mL | frontiersin.org |

Insect Repellence Activity and Neurophysiological Underpinnings

2-(4-tert-Butylbenzyl)propionaldehyde is included as an ingredient in some commercially available insect repellent products, specifically in mat vaporizers designed to act against mosquitoes and tiger mosquitoes. e-fresh.gr These products are formulated for slow release and long-lasting action. e-fresh.gr The primary active ingredients in such products are typically recognized insecticides like Transfluthrin, with 2-(4-tert-butylbenzyl)propionaldehyde added as a fragrance component. e-fresh.gr

The effectiveness of insect repellents often relies on active ingredients like DEET or Permethrin. rainbowtechstore.comscjp.comsawyer.com For example, formulations containing 25% DEET can offer up to 8 hours of protection against mosquitoes, ticks, and other biting insects. scjp.com Permethrin-based treatments are applied to fabrics and can repel or kill mosquitoes and ticks for several weeks. sawyer.com

Advanced Analytical Techniques for the Research of 2 4 Tert Butylbenzyl Propionaldehyde

Chromatographic Separations (GC, LC) Coupled with Mass Spectrometry (MS)

Chromatographic techniques are fundamental in separating 2-(4-tert-butylbenzyl)propionaldehyde from complex mixtures, while mass spectrometry provides highly sensitive and specific detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of this compound in cosmetic products, deodorants, and air fresheners. merieuxnutrisciences.comttslaboratuvar.comsigmaaldrich.comscientificlabs.ie This technique is capable of accurately determining the presence and concentration of 2-(4-tert-butylbenzyl)propionaldehyde. ttslaboratuvar.com For instance, a study optimizing a GC-MS method for detecting 28 allergens in personal care products identified d-limonene and lilial (B1675391) as frequently found compounds across multiple product types. mdpi.com The GC oven temperature program for this analysis involved several ramps, starting at 50°C and reaching a final temperature of 200°C, with a total run time of 41.77 minutes. mdpi.com Another approach utilized direct contact sorptive tape extraction followed by on-line thermal desorption GC-MS to quantify volatile allergens, including lilial, on the skin. nih.gov This method demonstrated good reliability with recoveries for lilial at 52.3% and a limit of detection in the parts-per-billion range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), is a powerful tool for biomonitoring studies. nih.govresearchgate.netsigmaaldrich.comscientificlabs.ie This method has been developed for the quantitative assessment of exposure to 2-(4-tert-butylbenzyl)propionaldehyde by measuring its metabolites in human urine. nih.govresearchgate.net A robust UPLC-MS/MS method was established for the simultaneous determination of several of its metabolites, including lysmerol, lysmerylic acid, hydroxylated lysmerylic acid, and tert-butylbenzoic acid (TBBA). nih.govnih.gov This method involves liquid-liquid extraction for sample cleanup and demonstrates high sensitivity, with limits of detection as low as 0.035 μg/L for derivatized lysmerol. nih.gov

| Technique | Application | Key Findings |

| GC-MS | Analysis of cosmetics, deodorants, air fresheners, and scented consumer products. ttslaboratuvar.comsigmaaldrich.comscientificlabs.ie | Capable of accurate quantification; identified lilial as a common allergen in various products. ttslaboratuvar.commdpi.com |

| LC-MS/MS | Biomonitoring of human exposure via urine analysis. nih.govsigmaaldrich.comscientificlabs.ie | Enables sensitive detection of metabolites like lysmerol and TBBA for exposure assessment. nih.govnih.gov |

| UPC2-MS | Fast analysis of fragrance allergens in cosmetics. | A 7-minute run time for specific, selective, and sensitive analysis. lcms.cz |

Spectroscopic Characterization Methods (FT-IR, UV-Vis, NMR, XRD)

Spectroscopic methods are invaluable for elucidating the molecular structure and properties of 2-(4-tert-butylbenzyl)propionaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides information about the functional groups present in the molecule. The FT-IR spectrum of an aldehyde like 2-(4-tert-butylbenzyl)propionaldehyde would show a characteristic strong absorption for the carbonyl group (C=O) stretching vibration, typically between 1710 and 1740 cm⁻¹. nih.govnih.govpg.edu.pl

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum provides information about the conjugation system of the compound. nih.govsielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed structure of the molecule by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. nih.govsigmaaldrich.comchemicalbook.com Reference spectra for 2-(4-tert-butylbenzyl)propionaldehyde are available in spectral databases. nih.govsigmaaldrich.com

X-ray Diffraction (XRD) is a technique used to determine the crystalline structure of solid compounds. While information specific to the XRD of 2-(4-tert-butylbenzyl)propionaldehyde is not readily available in the provided search results, it is a standard method for characterizing crystalline organic molecules. rsc.org

| Spectroscopic Method | Information Obtained |

| FT-IR | Identification of functional groups, such as the characteristic aldehyde carbonyl group. nih.govnih.govpg.edu.pl |

| UV-Vis | Information on electronic transitions and conjugation within the molecule. nih.govsielc.com |

| NMR | Detailed molecular structure and connectivity of atoms. nih.govsigmaaldrich.comchemicalbook.com |

| XRD | Crystalline structure of the solid compound. rsc.org |

Development of Biomonitoring Assays for Trace Metabolite Detection

Developing sensitive assays to detect trace amounts of metabolites is crucial for understanding human exposure to 2-(4-tert-butylbenzyl)propionaldehyde.

Human biomonitoring studies have focused on identifying and quantifying metabolites in urine. nih.govnih.govresearchgate.net A key study identified five potential biomarkers of exposure: lysmerol, lysmerylic acid, hydroxylated lysmerylic acid, tert-butylbenzoic acid (TBBA), and tert-butylhippuric acid (TBHA). nih.govresearchgate.net An ultra-high pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for their simultaneous determination. nih.govresearchgate.netnih.gov

This biomonitoring method proved to be robust, reliable, and highly sensitive. nih.govresearchgate.net The limits of detection (LOD) and quantification (LOQ) were in the low microgram-per-liter range, sufficient for assessing background exposure in the general population. nih.gov For example, the LOD for lysmerol (after derivatization) was 0.035 μg/L, while for other metabolites, it ranged from 0.12 to 0.15 μg/L. nih.gov A study on German children and adolescents found quantifiable amounts of four major metabolites in a high percentage of samples, with TBBA and lysmerol being the most frequently detected. nih.govresearchgate.net These findings underscore the utility of these assays in large-scale population studies to assess exposure levels. nih.govresearchgate.net

| Metabolite | Detection Frequency (GerES V Study) | Geometric Mean Concentration (GerES V Study) | LOD (Pluym et al., 2016) |

| tert-butylbenzoic acid (TBBA) | 100% | 10.21 μg/L | 0.12-0.15 μg/L |

| Lysmerol | 99% | 1.528 μg/L | 0.035 μg/L (derivatized) |

| Lysmerylic acid | 40% | < 0.2 μg/L (LOQ) | 0.12-0.15 μg/L |

| Hydroxy-lysmerylic acid | 23% | < 0.4 μg/L (LOQ) | 0.12-0.15 μg/L |

Emerging Research Frontiers and Future Perspectives on 2 4 Tert Butylbenzyl Propionaldehyde

Elucidation of Novel Biotransformation Enzymes and Pathways

The biotransformation of 2-(4-tert-butylbenzyl)propionaldehyde is a key area of research, revealing how organisms metabolize this xenobiotic. The metabolic fate of the compound involves several enzymatic pathways, both in mammals and in skin-resident microorganisms.

In mammalian systems, metabolism is understood to proceed through oxidation and reduction pathways. The metabolism of 2-(4-tert-butylbenzyl)propionaldehyde can involve oxidation to its corresponding carboxylic acid, lysmerylic acid, or reduction to its alcohol form, lysmerol. esr.cri.nz This initial step is followed by further oxidation at the tert-butyl group, creating a hydroxy-metabolite. esr.cri.nz Subsequent beta-oxidation and decarboxylation lead to the formation of p-tert-butyl benzoic acid (TBBA), a major metabolite identified in vivo and in vitro. europa.eu These metabolites can then be conjugated with molecules like glucuronic acid and glycine (B1666218) before excretion. esr.cri.nz The enzymes responsible for these transformations include cytosolic aldehyde dehydrogenases (ALDH), which catalyze the oxidation of aldehydes to carboxylic acids, and cytochrome P450 (CYP450) enzymes, which are involved in various oxidative metabolic steps. nih.govnih.govmdpi.comumw.edu.pl While the general roles of ALDH and CYP450 are known, identifying the specific isozymes that show high substrate specificity for 2-(4-tert-butylbenzyl)propionaldehyde and its intermediates remains an active area of investigation. researchgate.net

A fascinating and relatively new research frontier is the biotransformation of this compound by microorganisms residing on human skin. Studies have shown that skin bacteria can metabolize 2-(4-tert-butylbenzyl)propionaldehyde, leading to different products than those formed in the liver. Research involving bacteria isolated from human skin has identified species like Staphylococcus aureus and Staphylococcus epidermidis as capable of transforming the compound. nih.govresearchgate.net In one study, S. aureus was found to convert it primarily into isobutyric acid, achieving a 71% yield after 72 hours. nih.govresearchgate.net In contrast, S. epidermidis primarily produced liliol, with a 90% yield after just 24 hours. nih.govresearchgate.net The biotransformation by these bacteria also yielded bourgeonal, an aromatic aldehyde. nih.govresearchgate.net These findings highlight the skin microbiome's role in the local metabolism of topically applied compounds and open up new avenues for understanding its biological effects.

Table 1: Microbial Biotransformation of 2-(4-tert-Butylbenzyl)propionaldehyde

| Microorganism | Major Product(s) | Yield | Incubation Time |

|---|---|---|---|

| Staphylococcus aureus | Isobutyric acid | 71% | 72 hours |

| Staphylococcus epidermidis | Liliol, Bourgeonal | 90% (Liliol) | 24 hours |

Advanced Computational Chemistry Applications for Predictive Modeling

Advanced computational chemistry has become an indispensable tool for predicting the biological activities and potential hazards of chemicals like 2-(4-tert-butylbenzyl)propionaldehyde, reducing the need for extensive animal testing. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this research.

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For 2-(4-tert-butylbenzyl)propionaldehyde, QSAR models have been particularly useful in predicting its skin sensitization potential. rsc.orgnih.gov These models use descriptors derived from the molecule's 3D structure to forecast its ability to cause allergic contact dermatitis. nih.gov One advanced approach involves the use of 4D-molecular fingerprints, which has been applied to build categorical QSAR models based on data from the murine Local Lymph Node Assay (LLNA). oup.comnih.govresearchgate.net These models can classify compounds into different sensitization potency categories (e.g., non-sensitizer, weak, moderate, strong). oup.comresearchgate.net Studies have demonstrated that QSAR models for human skin sensitization can achieve high external correct classification rates, in some cases around 71%, offering a more accurate alternative to LLNA testing for assessing human risk. nih.gov

Beyond sensitization, predictive toxicology models are being developed to assess other endpoints. These models are often part of a larger framework that includes databases of existing toxicological information, software for generating predictions, and tools for visualizing and interpreting the results. mdpi.comfrontiersin.org For aldehydes, QSARs have been developed based on reaction chemistry, such as the potential to form Schiff bases with proteins, which is a key mechanism for many sensitizers. researchgate.net The application of these computational tools allows for the virtual screening of large chemical libraries to identify putative sensitizers or other hazards early in the development process. nih.gov

Future research in this area will likely focus on refining these models by integrating more complex biological data, such as metabolic activation pathways, and improving the algorithms to better predict the full spectrum of a chemical's biological interactions. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

The industrial production of 2-(4-tert-butylbenzyl)propionaldehyde has traditionally relied on established chemical processes, but there is a growing emphasis on developing more sustainable and environmentally friendly synthesis methods, in line with the principles of green chemistry.

The conventional industrial synthesis involves a cross-aldol condensation between 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde, followed by catalytic hydrogenation. A significant drawback of this method is the formation of by-products from the self-condensation of propionaldehyde. To minimize this, the process often uses a large excess of the more expensive 4-tert-butylbenzaldehyde, leading to low atom efficiency and requiring an energy-intensive recycling step for the unreacted starting material.

Emerging research has explored the use of ionic liquids as an alternative reaction medium to address these limitations. researchgate.net One study demonstrated that conducting the aldol (B89426) condensation in an ionic liquid with piperidine (B6355638) as the catalyst could suppress the self-condensation of propanal. This approach achieved high conversions (95%) and selectivities (90%) without needing a large excess of the benzaldehyde (B42025) reactant, representing a significant improvement in efficiency and waste reduction. The ionic liquid-catalyst system also shows potential for being recycled and reused, further enhancing its green credentials. researchgate.nettandfonline.com However, challenges such as the cost of ionic liquids and the need for efficient catalyst recovery must be addressed for industrial-scale implementation. google.com

Other advanced synthesis routes are also being explored. Rhodium-catalyzed hydroformylation presents an alternative, atom-economical method for producing aldehydes. osti.govresearchgate.netnumberanalytics.comrsc.org This process involves the addition of a formyl group and a hydrogen atom across a double bond. numberanalytics.com Research into the hydroformylation of precursors like 1-(4-tert-butylphenyl)-1-methoxypropene could offer a more direct route to the target molecule. nih.gov Furthermore, the field of chemo-enzymatic synthesis, which combines chemical and biological catalysts, offers promising future perspectives. frontiersin.orgresearchgate.netnih.gov For instance, bioreduction of α-methylcinnamaldehyde derivatives using enzymes can lead to the asymmetric synthesis of specific enantiomers of 2-(4-tert-butylbenzyl)propionaldehyde, offering high selectivity under mild conditions. regard-sur-les-cosmetiques.fr

Table 2: Comparison of Synthesis Methods for a Lilial (B1675391) Precursor

| Method | Catalyst/Solvent | Key Advantage | Reported Conversion/Selectivity |

|---|---|---|---|

| Conventional Aldol | Aqueous NaOH | Established industrial process | ~60% conversion to maintain high selectivity |

| Green Aldol | Piperidine / Ionic Liquid | High conversion without excess reagent, suppressed side reactions | 95% conversion, 90% selectivity |

| Two-Stage Condensation | KOH / Potassium Acetate | High yield and purity, continuous precipitation | High conversion (99%) and selectivity (84%) reported for a similar process |

Expanding the Scope of Non-Clinical Biological Interactions

While much research on 2-(4-tert-butylbenzyl)propionaldehyde has focused on its toxicological profile, emerging studies are uncovering a wider range of biological interactions in non-clinical settings, providing insights into its mechanisms of action at the cellular and molecular level.

One significant area of research is its interaction with cellular receptors. As a fragrance molecule, its primary interaction is with olfactory receptors in the nasal epithelium. mdpi.comgoogle.comgoogle.com However, research has expanded to investigate its effects on other receptor systems, particularly nuclear receptors involved in endocrine signaling. Studies have explored its potential as an endocrine disruptor, with some in vitro research suggesting it possesses very weak estrogenic activity in human breast cancer cell lines (MCF7). nih.govresearchgate.net It has been shown to partially displace estradiol (B170435) from estrogen receptors ERα and ERβ at very high molar excesses. researchgate.net However, other studies using different reporter assays (HeLa9903 and MDA-kb2 cells) found no significant estrogenic or androgenic receptor activation, even for its metabolites. researchgate.netnih.gov This highlights the complexity and often contradictory nature of in vitro findings in this area.

Another frontier is the investigation of its effects on cellular energy metabolism. Research has indicated that the compound can impact mitochondrial function. researchgate.net Specifically, it has been suggested to inhibit complexes I and II of the mitochondrial electron transport chain. researchgate.net This inhibition can lead to an increase in the production of reactive oxygen species (ROS) and a decrease in intracellular ATP levels, demonstrating a direct effect on cellular bioenergetics. researchgate.net

Future research will likely continue to explore these non-clinical interactions to build a more complete picture of how this aldehyde and its metabolites interact with various cellular components, from specific protein targets like enzymes and receptors to broader cellular pathways like stress response and signaling networks. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.